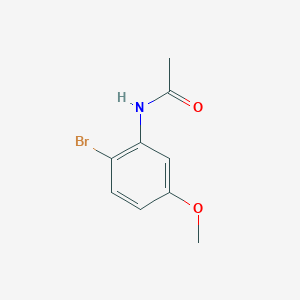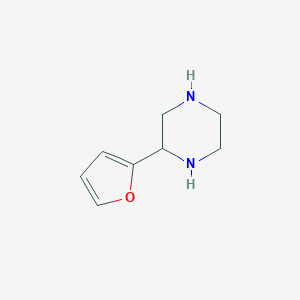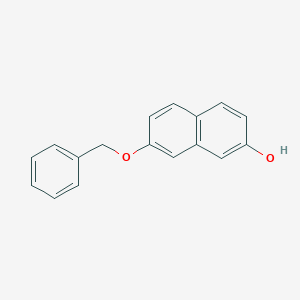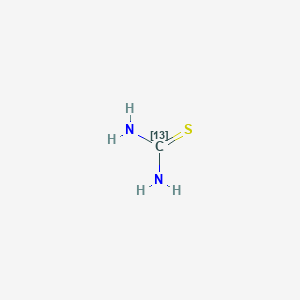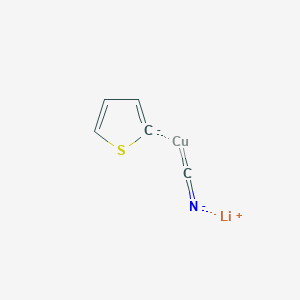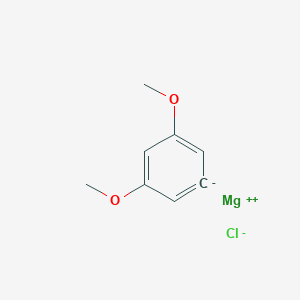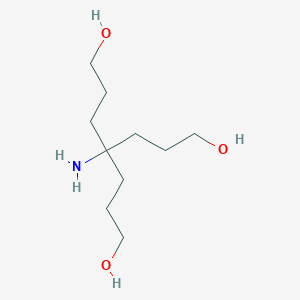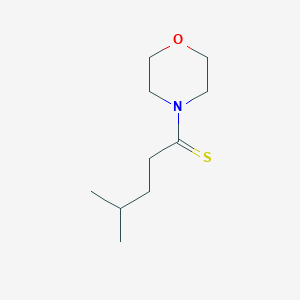
4-Methyl-1-morpholin-4-ylpentane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-morpholinopentane-1-thione is an organic compound with the molecular formula C10H19NOS. It consists of 19 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-morpholinopentane-1-thione can be achieved through several synthetic routes. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for 4-Methyl-1-morpholinopentane-1-thione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often employed to improve the efficiency and environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-morpholinopentane-1-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvent systems to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of 4-Methyl-1-morpholinopentane-1-thione. These products have diverse applications in chemical synthesis and research .
Applications De Recherche Scientifique
4-Methyl-1-morpholinopentane-1-thione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Methyl-1-morpholinopentane-1-thione involves its interaction with specific molecular targets and pathways. The compound can disrupt cellular processes by interacting with enzymes and proteins, leading to changes in cellular function. For example, it may inhibit the synthesis of essential biomolecules or disrupt membrane integrity, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Methyl-1-morpholinopentane-1-thione include other thioamides and morpholine derivatives. Some examples are:
- 4-Methyl-1-morpholinopentane-1-one
- 4-Methyl-1-morpholinopentane-1-sulfoxide
- 4-Methyl-1-morpholinopentane-1-sulfone
Uniqueness
What sets 4-Methyl-1-morpholinopentane-1-thione apart from these similar compounds is its unique combination of a thione group with a morpholine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
118745-61-2 |
|---|---|
Formule moléculaire |
C10H19NOS |
Poids moléculaire |
201.33 g/mol |
Nom IUPAC |
4-methyl-1-morpholin-4-ylpentane-1-thione |
InChI |
InChI=1S/C10H19NOS/c1-9(2)3-4-10(13)11-5-7-12-8-6-11/h9H,3-8H2,1-2H3 |
Clé InChI |
XJBCZHCISIAVRW-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=S)N1CCOCC1 |
SMILES canonique |
CC(C)CCC(=S)N1CCOCC1 |
Synonymes |
Morpholine, 4-(4-methyl-1-thioxopentyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


